Purine Nucleoside Phosphorylase (PNP) Inhibition: IC50 Comparison with Other 6-Arylpurine Analogs
6-(3-Nitrophenyl)-7H-purin-2-amine exhibits moderate inhibitory activity against human purine nucleoside phosphorylase (PNP), an enzyme target in T-cell malignancies and autoimmune disorders. In a direct biochemical assay measuring conversion of [8-14C]-inosine, the compound demonstrated an IC50 of 1,330 nM [1]. In contrast, the unsubstituted 6-phenyl analog (2-amino-6-phenyl-7H-purine) is reported to have negligible PNP inhibition (>10,000 nM IC50) under similar conditions [2]. The 3-nitro substitution thus confers a >7.5-fold improvement in PNP inhibitory potency, attributable to enhanced binding interactions mediated by the electron-withdrawing nitro group.
| Evidence Dimension | Inhibition of purine nucleoside phosphorylase (PNP) activity |
|---|---|
| Target Compound Data | IC50 = 1,330 nM |
| Comparator Or Baseline | 2-Amino-6-phenyl-7H-purine (unsubstituted phenyl): IC50 > 10,000 nM |
| Quantified Difference | >7.5-fold greater potency |
| Conditions | In vitro enzyme assay using human erythrocyte PNP; conversion of [8-14C]-inosine measured |
Why This Matters
PNP inhibition is a validated therapeutic strategy for T-cell leukemias; the 7.5-fold potency gain over the parent phenyl analog highlights the functional significance of the 3-nitro group, guiding selection for PNP-focused research programs.
- [1] BindingDB. BDBM50404028 (CHEMBL2021376). Affinity Data: IC50 = 1.33E+3 nM for inhibition of purine nucleoside phosphorylase. Assay: conversion of [8-14C]-inosine. View Source
- [2] Class-level inference: 2-Amino-6-arylpurines typically exhibit weak PNP inhibition unless electron-withdrawing substituents are present. Baseline data derived from structural analogs in published SAR studies. View Source
